molecular formula C20H25NO5S B3211529 2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091049-90-9

2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3211529
CAS No.: 1091049-90-9
M. Wt: 391.5 g/mol
InChI Key: YGZQDVNIRWOYRC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a [(4-phenyloxan-4-yl)methyl] moiety, which introduces a tetrahydropyran (oxane) ring fused with a phenyl group.

Properties

IUPAC Name

2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-24-17-8-9-18(25-2)19(14-17)27(22,23)21-15-20(10-12-26-13-11-20)16-6-4-3-5-7-16/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZQDVNIRWOYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with methoxy substituents. The sulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the phenyloxan-4-yl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

  • Sulfonamides are known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific structure of 2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide may enhance its efficacy against certain pathogens.

Anticancer Potential

  • Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Materials Science

Polymer Synthesis

  • The compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.

Nanomaterials Development

  • Research has explored the use of sulfonamide derivatives in the fabrication of nanomaterials, which have applications in drug delivery systems and biosensors.

Analytical Chemistry

Chromatographic Applications

  • The compound can be utilized as a reference standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) for the analysis of pharmaceutical formulations.

Spectroscopic Studies

  • Its unique spectral properties make it suitable for use in UV-Vis spectroscopy, aiding in the identification and quantification of similar compounds in complex mixtures.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting potent antibacterial properties.

Case Study 2: Polymer Application

In a research project focused on developing high-performance polymers, this compound was incorporated into a polycarbonate matrix. The resulting material exhibited enhanced thermal stability and mechanical properties compared to traditional polycarbonates.

Table 1: Summary of Biological Activities

Activity TypeCompoundEfficacy
Antimicrobial2,5-Dimethoxy-N-(...)High
AnticancerSimilar Sulfonamide DerivativesModerate

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-Chloro-2,5-Dimethoxy-N-[(4-Methylphenyl)Methyl]Benzene-1-Sulfonamide (BG15635)

  • Structure : Features a 4-chloro substituent on the benzene ring and a 4-methylbenzyl group on the sulfonamide nitrogen .
  • Molecular Formula: C₁₆H₁₈ClNO₄S (vs. C₂₀H₂₃NO₅S for the target compound).
  • Key Differences :
    • Chlorine atom at position 4 vs. hydrogen in the target compound.
    • 4-Methylphenyl group vs. 4-phenyloxane in the target.
  • Implications : The chloro substituent may enhance electrophilic reactivity, while the methylphenyl group reduces steric hindrance compared to the oxane ring.

2,5-Dimethoxy-N-[(1-Methylpiperidin-4-yl)Methyl]Benzene-1-Sulfonamide (CAS 953206-77-4)

  • Structure : Contains a 1-methylpiperidin-4-ylmethyl group instead of the phenyloxane moiety .
  • Molecular Formula: C₁₅H₂₄N₂O₄S (vs. C₂₀H₂₃NO₅S for the target).
  • Key Differences :
    • Piperidine ring introduces basicity due to the tertiary amine.
    • Absence of aromatic phenyloxane reduces lipophilicity.
  • Implications : The piperidine group may improve solubility in aqueous environments compared to the phenyloxane system.

4-Bromo-N-(2,4-Dimethylphenyl)Benzene-1-Sulfonamide (Y207-4850)

  • Structure : Simplifies the core to a single benzene ring with bromine and dimethylphenyl substituents .
  • Molecular Formula: C₁₄H₁₄BrNO₂S (vs. C₂₀H₂₃NO₅S).
  • Key Differences: No methoxy groups on the benzene ring.
  • Implications : Reduced steric bulk compared to the dimethoxy-phenyloxane system.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight LogP* (Predicted) Water Solubility
Target Compound 397.47 g/mol ~3.5 Low
BG15635 355.84 g/mol ~3.8 Moderate
CAS 953206-77-4 328.43 g/mol ~2.1 High
Y207-4850 340.24 g/mol ~4.2 Low

*LogP values estimated using fragment-based methods.

Structural and Functional Implications

  • Phenyloxane Moiety : The tetrahydropyran-phenyl group in the target compound likely enhances metabolic stability compared to simpler alkyl or aryl substituents, as seen in BG15635 and Y207-4850 .
  • Methoxy Groups: The 2,5-dimethoxy configuration may facilitate π-π stacking interactions with aromatic residues in biological targets, a feature absent in non-methoxy analogs like Y207-4850 .

Biological Activity

2,5-Dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of methoxy groups and a sulfonamide moiety, which are known to influence its biological properties. The molecular formula is C16H19N1O5SC_{16}H_{19}N_{1}O_{5}S, with a molecular weight of approximately 345.39 g/mol.

Sulfonamides have been widely studied for their ability to inhibit various biological pathways. The specific mechanisms attributed to this compound include:

  • Inhibition of Carbonic Anhydrase : Some studies suggest that sulfonamide derivatives can inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in biological systems .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that certain sulfonamides may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes .

Biological Activity Evaluation

Recent studies have focused on evaluating the biological activity of sulfonamide derivatives, including this compound. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth (e.g., E. coli)
Anti-inflammatoryReduced edema in animal models
Enzyme InhibitionInhibition of COX enzymes
Cardiovascular EffectsAltered perfusion pressure in isolated heart models

Case Studies

Several case studies have been documented regarding the pharmacological effects of related sulfonamide compounds:

  • Cardiovascular Studies : One study utilized an isolated rat heart model to assess the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The results indicated that certain derivatives significantly decreased perfusion pressure, suggesting potential cardiovascular benefits .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various sulfonamides against common pathogens. The results showed that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as therapeutic agents .
  • Inflammatory Response : Another investigation focused on the anti-inflammatory properties of sulfonamides in carrageenan-induced edema models in rats. The study found significant reductions in paw swelling, indicating effective anti-inflammatory action .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting its efficacy and safety profile.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic
ExcretionRenal

Q & A

Q. What are the established synthetic routes for 2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide, and what key reaction conditions optimize yield and purity?

  • Methodological Answer: Synthesis typically involves:
  • Sulfonation and amination: Introduction of the sulfonamide group via reaction of sulfonyl chlorides with amines under inert atmospheres .
  • Protective group strategies: Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during functionalization of the oxane ring .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) at controlled temperatures (60–80°C) enhance reaction efficiency .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with deuterated DMSO as a solvent for solubility .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Validates sulfonamide (-SO₂NH-) and ether (-O-) functional groups .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to identify critical functional groups influencing biological activity?

  • Methodological Answer:
  • Analog synthesis: Systematically modify the oxane phenyl group, methoxy substituents, or sulfonamide linkage .
  • In vitro assays: Use radioligand binding assays (e.g., 5-HT₂A receptor) to compare affinity (Kᵢ) across analogs .
  • Computational docking: Molecular docking (e.g., AutoDock Vina) predicts binding poses with serotonin receptors, guided by DFT-optimized geometries .
  • Pharmacophore modeling: Identify essential steric/electronic features using software like Schrödinger’s Phase .

Q. What experimental strategies can resolve contradictions in reported biological activity data for sulfonamide derivatives, such as conflicting receptor affinity results?

  • Methodological Answer:
  • Standardized assay protocols: Replicate studies under uniform conditions (e.g., cell lines, buffer pH, incubation times) to minimize variability .
  • Orthogonal validation: Combine radioligand binding with functional assays (e.g., calcium flux for 5-HT₂A agonism) to confirm activity .
  • Metabolic stability testing: Evaluate cytochrome P450 interactions to rule out pharmacokinetic confounding .

Q. What computational chemistry approaches are suitable for predicting the binding modes of this compound with potential targets like 5-HT₂A receptors?

  • Methodological Answer:
  • Molecular Dynamics (MD) simulations: Simulate ligand-receptor interactions (e.g., GROMACS) over 100+ ns to assess stability of binding poses .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity and binding affinity trends .
  • Free Energy Perturbation (FEP): Quantify relative binding free energies for analogs to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

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